(Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid
CAS No.:
Cat. No.: VC16563547
Molecular Formula: C20H36O3
Molecular Weight: 324.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H36O3 |
|---|---|
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid |
| Standard InChI | InChI=1S/C20H36O3/c1-2-3-12-15-18-19(23-18)16-13-10-8-6-4-5-7-9-11-14-17-20(21)22/h7,9,18-19H,2-6,8,10-17H2,1H3,(H,21,22)/b9-7-/t18-,19+/m1/s1 |
| Standard InChI Key | KZTLOTWHEAHQAZ-VNULFWPXSA-N |
| Isomeric SMILES | CCCCC[C@@H]1[C@@H](O1)CCCCCCC/C=C\CCCC(=O)O |
| Canonical SMILES | CCCCCC1C(O1)CCCCCCCC=CCCCC(=O)O |
Introduction
Structural and Chemical Properties
The molecular architecture of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid is defined by its IUPAC name, which specifies the Z-configuration of the double bond at position 5 and the (2S,3R) stereochemistry of the epoxide group. The compound’s molecular formula is C₂₀H₃₆O₃, with a molar mass of 324.5 g/mol . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 0.969 g/cm³ | |
| Boiling Point | 395.8°C at 760 mmHg | |
| Flash Point | 130°C | |
| Vapor Pressure | 2.29 × 10⁻⁷ mmHg at 25°C | |
| LogP (Partition Coefficient) | 5.10 |
The epoxide group at the 14,15-position is highly reactive, enabling participation in hydrolysis and nucleophilic substitution reactions. The compound’s hydrophobicity (LogP = 5.10) suggests strong membrane affinity, facilitating interactions with lipid-rich cellular compartments .
Synthesis and Production
The synthesis of (Z)-13-[(2S,3R)-3-pentyloxiran-2-yl]tridec-5-enoic acid typically involves stereoselective epoxidation of arachidonic acid (5Z,8Z,11Z,14Z-eicosatetraenoic acid). Cytochrome P-450 (CYP) epoxygenases, particularly CYP2C and CYP2J isoforms, catalyze the formation of the 14,15-epoxide group in biological systems . Industrial production employs recombinant enzymes or chemical catalysts to achieve high regioselectivity and enantiomeric purity. For example, chiral salen-metal complexes have been used to mimic CYP-mediated epoxidation in vitro, yielding the (2S,3R)-epoxide configuration with >90% enantiomeric excess .
Key steps in synthetic pathways include:
-
Substrate Preparation: Isolation of arachidonic acid from biological sources (e.g., liver microsomes) or chemical synthesis.
-
Epoxidation: Catalytic oxidation using tert-butyl hydroperoxide (TBHP) or meta-chloroperbenzoic acid (mCPBA) in anhydrous solvents.
-
Purification: Chromatographic separation (e.g., reverse-phase HPLC) to isolate the 14,15-epoxide regioisomer.
Chemical Reactivity and Stability
The 14,15-epoxide group governs the compound’s reactivity:
-
Hydrolysis: Soluble epoxide hydrolase (sEH) converts the epoxide to 14,15-dihydroxyeicosa-5(Z)-enoic acid (14,15-DHET), a reaction modulated by pH and enzymatic inhibitors like 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) .
-
Oxidation: Peroxidase-mediated oxidation generates electrophilic intermediates that covalently modify cellular nucleophiles (e.g., glutathione).
-
Thermal Stability: Decomposition occurs above 130°C, releasing cyclic ether byproducts .
Biological Mechanisms and Pharmacological Effects
Vascular Modulation
14,15-EE-5(Z)-E acts as a putative EET receptor antagonist, blocking calcium-activated potassium (BKCa) channels in vascular smooth muscle cells . This antagonism prevents endogenous EETs from inducing vasodilation, making it a tool to study EET-dependent hemodynamic regulation.
Anti-Inflammatory Activity
The compound inhibits nuclear factor-κB (NF-κB) signaling, reducing cytokine production (e.g., TNF-α, IL-6) in macrophages. This effect is attenuated by sEH-mediated hydrolysis to 14,15-DHET .
Cardiac Effects
In arrhythmogenic cardiomyopathy (ACM) models, 14,15-EE-5(Z)-E exacerbates plakoglobin nuclear accumulation, suggesting a role in modulating desmosomal integrity .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | -20°C, inert atmosphere | |
| Handling | Avoid heat, moisture | |
| Toxicity | Limited data; handle as irritant |
Comparative Analysis with Related Epoxyeicosatrienoic Acids
| Property | 14,15-EE-5(Z)-E | 11,12-EET | 8,9-EET |
|---|---|---|---|
| Epoxide Position | 14,15 | 11,12 | 8,9 |
| Vasodilatory Activity | Weak | Strong | Moderate |
| Anti-Inflammatory | Moderate | Strong | Weak |
| Metabolic Stability | Low (sEH-sensitive) | Moderate | High |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume